7-isopropoxy-3-phenoxy-4H-chromen-4-one
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Overview
Description
7-isopropoxy-3-phenoxy-4H-chromen-4-one is a chemical compound with the molecular formula C18H16O4. It is a member of the chromenone family, which is known for its diverse biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
It is reported to stimulate the activity of osteoblasts , which are cells that contribute to the formation of bone.
Mode of Action
It is known to promote the deposition of calcium and the formation of mineralized nodules by newborn rat calvarial osteoblast-like (rob) cells .
Biochemical Pathways
Given its reported effects on osteoblasts , it may influence pathways related to bone formation and remodeling.
Result of Action
7-Isopropoxy-3-phenoxy-4H-chromen-4-one is reported to stimulate the activity of osteoblasts and promote the deposition of calcium and the formation of mineralized nodules by newborn rat calvarial osteoblast-like (ROB) cells . These effects suggest that the compound may have a role in promoting bone formation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isopropoxy-3-phenoxy-4H-chromen-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the condensation of 3-phenoxy-4H-chromen-4-one with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-isopropoxy-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The phenoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-isopropoxy-3-phenoxy-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 7-isopropoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
- 7-isopropoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
- 6-ethyl-7-isopropoxy-2-methyl-3-phenoxy-chromen-4-one
Uniqueness
7-isopropoxy-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-phenoxy-7-propan-2-yloxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-12(2)21-14-8-9-15-16(10-14)20-11-17(18(15)19)22-13-6-4-3-5-7-13/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBOTUJXIWTFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303095-15-0 |
Source
|
Record name | 7-ISOPROPOXY-3-PHENOXY-4H-CHROMEN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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